Benzyl eugenol
CAS No.: 57371-42-3
Cat. No.: VC1965049
Molecular Formula: C17H18O2
Molecular Weight: 254.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57371-42-3 |
|---|---|
| Molecular Formula | C17H18O2 |
| Molecular Weight | 254.32 g/mol |
| IUPAC Name | 2-methoxy-1-phenylmethoxy-4-prop-2-enylbenzene |
| Standard InChI | InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-6,8-12H,1,7,13H2,2H3 |
| Standard InChI Key | NSCLRALYUOMPCL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)CC=C)OCC2=CC=CC=C2 |
| Canonical SMILES | COC1=C(C=CC(=C1)CC=C)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
Benzyl eugenol, scientifically named 4-Allyl-2-methoxyphenyl benzyl ether, is a synthetic aromatic compound derived from eugenol. It is also known by several synonyms including Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)-, Eugenol benzyl ether, and 1-(Benzyloxy)-2-methoxy-4-(prop-2-en-1-yl)benzene . This compound is registered with the Chemical Abstracts Service (CAS) Registry Number 57371-42-3 .
The molecular formula of benzyl eugenol is C₁₇H₁₈O₂ with a molecular weight of 254.32 g/mol . Structurally, benzyl eugenol consists of a phenyl ring with three key substituents: a methoxy group (-OCH₃), a benzyloxy group (-OCH₂C₆H₅), and an allyl group (-CH₂CH=CH₂). This arrangement gives benzyl eugenol its distinctive chemical and olfactory properties, differentiating it from parent compound eugenol and other related derivatives.
Physical and Chemical Properties
Benzyl eugenol exists as a yellowish crystalline substance at room temperature. The compound has a relatively high boiling point of 351.9°C, as calculated using EPI Suite v4.11 . This high boiling point is consistent with its molecular weight and structural characteristics.
The physical properties of benzyl eugenol contribute to its utility in various applications, particularly in perfumery and fragrance formulations. While benzyl eugenol shares some characteristics with traditional eugenol, the addition of the benzyl group modifies its properties in several significant ways, including alteration of volatility, solubility, and olfactory profile.
No stereocenter is present in the molecular structure of benzyl eugenol, meaning no stereoisomers are possible for this compound . This simplifies its identification, synthesis, and application in industrial contexts.
Olfactory Profile and Sensory Characteristics
Benzyl eugenol possesses distinctive organoleptic properties that make it valuable in the fragrance industry. While specific data on benzyl eugenol is somewhat limited in the literature, related compounds like Benzyl Iso Eugenol Forte provide insight into its likely sensory profile. The compound exhibits a warm, spicy, balsamic character with floral-carnation nuances .
The olfactory profile combines phenolic warmth with a soft floral backdrop, lending it particular utility in oriental, floral, and woody fragrance bases. The compound is typically described as having:
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Warm spicy notes reminiscent of clove
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Balsamic undertones that round out floral components
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Carnation-like floral aspects
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Persistent character suitable for base notes in perfumery
These sensory characteristics position benzyl eugenol as a valuable ingredient for adding depth, persistence, and spicy warmth in both fine fragrance and functional perfumery applications .
Synthesis Methods and Chemical Derivation
Multiple synthetic routes can be employed to produce benzyl eugenol, typically involving the chemical modification of eugenol through benzylation of the phenolic hydroxyl group. A standard synthesis pathway involves a two-step process:
The first step typically involves the reaction of eugenol with sodium hydroxide in methanol to form the sodium salt of eugenol . This is followed by an alkylation reaction with benzyl bromide or benzyl chloride under appropriate conditions to yield benzyl eugenol . The general reaction can be represented as:
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Formation of eugenol sodium salt:
Eugenol + NaOH → Eugenol-ONa + H₂O -
Benzylation reaction:
Eugenol-ONa + Benzyl bromide → Benzyl eugenol + NaBr
A detailed synthetic procedure described in the literature involves charging a round-bottom flask with eugenol, sodium hydroxide, and methanol, followed by stirring at elevated temperature. After removing the solvent, the reaction with an appropriate benzylating agent occurs under nitrogen atmosphere to yield the desired product . The reaction product is then purified through extraction, washing, and recrystallization steps.
Alternative synthesis routes may involve modifications of this general approach or entirely different pathways depending on starting materials and desired purity of the final product.
Applications in the Fragrance Industry
Benzyl eugenol and its related derivatives find extensive application in the fragrance industry, where their unique olfactory properties contribute to a wide range of perfume compositions. The compound is particularly valued for its ability to add:
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Spicy depth to floral bouquets
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Reinforcement in oriental bases and woody blends
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Classic carnation notes in vintage-inspired compositions
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Fixative properties in various formulations
Table 1 below summarizes the application suitability of benzyl eugenol derivatives in various fragrance categories, based on industry evaluations:
| Fragrance Category | Performance Rating* | Typical Usage Level |
|---|---|---|
| Floral compositions | 9 | Medium concentration |
| Oriental compositions | 9 | Medium concentration |
| Woody blends | 9 | Medium to high |
| Spicy accords | 9 | Medium to high |
| Carnation notes | 9 | Medium |
| Rose compositions | 9 | Low to medium |
| Violet accords | 9 | Low to medium |
| Citrus compositions | 8 | Low |
| Aldehydic perfumes | 9 | Low |
| Soap fragrances | 9 | Medium |
*Rating scale: 9 = Very Good Performance, 1 = Major problems
The compound blends particularly well with other aromatic materials including isobutyl salicylate, vanillin, and heliotropin, making it a versatile building block in modern perfumery .
Pharmacological Properties
Research into the pharmacological properties of eugenol derivatives, including benzyl eugenol, has revealed several potentially beneficial activities. These findings present opportunities for therapeutic applications beyond traditional uses in fragrance and flavoring.
A significant area of research concerns the anticonvulsant activity of synthetic eugenol derivatives. Studies have investigated the anticonvulsant properties of benzyleugenol alongside related compounds like phenyleugenol and phenylethyleugenol . These compounds demonstrated significant anticonvulsant activity in maximal electroshock seizure tests, with some derivatives exhibiting high therapeutic indices . These findings suggest potential applications in the development of novel anticonvulsant medications.
The parent compound eugenol has demonstrated numerous bioactivities that may be partially retained or modified in benzyl eugenol:
Table 2: Documented Pharmacological Activities of Eugenol
The benzylation of eugenol could potentially modify these activities through changes in lipophilicity, bioavailability, and target binding affinity. Specific studies focusing on benzyl eugenol's pharmacological profile would be valuable to determine the extent to which these activities are preserved or altered.
Recent Developments and Emerging Applications
Recent research into eugenol derivatives, including benzyl eugenol, has expanded potential applications beyond traditional uses in fragrances and flavoring. Several innovative applications have emerged:
Nanoparticle Formulations
Eugenol derivatives have been incorporated into nanoparticle formulations to enhance bioavailability and targeted delivery. For example, calcium citrate nanoparticles embedded with eugenol have shown potential as carriers for topical delivery . This approach could potentially be applied to benzyl eugenol to enhance its utility in pharmaceutical or cosmetic applications.
Novel Pharmaceutical Derivatives
The synthesis of novel eugenol derivatives containing a 1,2,3-triazole moiety represents another frontier in eugenol chemistry . These compounds, synthesized via a two-step process with a copper-catalyzed azide-alkyne cycloaddition as the key step, expand the potential pharmacological applications of eugenol-based compounds. Similar approaches could be applied to benzyl eugenol to create hybrid molecules with enhanced or novel biological activities.
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